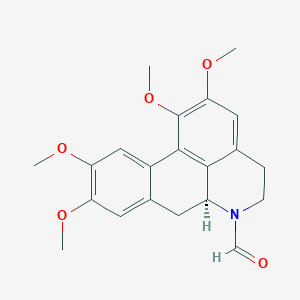

(+)-N-Formylnorglaucine

Description

Properties

Molecular Formula |

C21H23NO5 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

(6aS)-1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-6-carbaldehyde |

InChI |

InChI=1S/C21H23NO5/c1-24-16-9-13-7-15-19-12(5-6-22(15)11-23)8-18(26-3)21(27-4)20(19)14(13)10-17(16)25-2/h8-11,15H,5-7H2,1-4H3/t15-/m0/s1 |

InChI Key |

ZDVIYLFBYWWBHH-HNNXBMFYSA-N |

Isomeric SMILES |

COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)OC)N(CCC3=C1)C=O)OC |

Canonical SMILES |

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC)N(CCC3=C1)C=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (+)-N-Formylnorglaucine: Physicochemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-N-Formylnorglaucine is a naturally occurring aporphine alkaloid first isolated from the leaves of Unonopsis stipitata, a plant found in the Amazon region.[1][2] As a member of the aporphine class of isoquinoline alkaloids, it shares a characteristic tetracyclic core structure. This class of compounds is of significant interest to the pharmaceutical industry due to their diverse and potent biological activities, which include anticancer, anti-inflammatory, and neuroprotective effects.[3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of specific experimental data in publicly accessible literature, this document also furnishes detailed, generalized protocols for the isolation and characterization of aporphine alkaloids, which are directly applicable to the study of this compound. Furthermore, a plausible signaling pathway for aporphine alkaloids is illustrated, providing context for potential pharmacological research.

Chemical and Physical Properties

This compound is characterized by the presence of a formyl group attached to the nitrogen atom of its heterocyclic ring system.[1][2] A notable feature of this molecule is the existence of two rotamers (rotational isomers) due to the restricted rotation around the N-formyl bond, which has been observed in a 2:1 ratio in NMR studies. This phenomenon is crucial for the correct interpretation of its spectroscopic data.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 371196-16-6 | DC Chemicals |

| Molecular Formula | C₂₁H₂₃NO₅ | DC Chemicals |

| Molecular Weight | 369.41 g/mol | DC Chemicals |

| Appearance | Solid | DC Chemicals |

| Source | Unonopsis stipitata (leaves) | [1][2] |

Table 2: Physicochemical Data for this compound

| Property | Value | Notes |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Optical Rotation | Data not available | As a chiral molecule, it is expected to be optically active. |

| Storage | Powder: -20°C; In solvent: -80°C | TargetMol |

Spectroscopic Data (General Profile)

Table 3: Expected Spectroscopic Characteristics of this compound

| Technique | Expected Features |

| ¹H NMR | - Signals corresponding to aromatic protons. - Signals for methoxy groups. - Aliphatic proton signals for the tetracyclic core. - Two distinct sets of signals for the two rotamers, particularly for protons near the N-formyl group. |

| ¹³C NMR | - Resonances for aromatic carbons. - Methoxy carbon signals. - Aliphatic carbon signals of the aporphine skeleton. - A signal for the formyl carbonyl carbon. - Duplication of signals for the two rotamers. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight. - Characteristic fragmentation patterns for aporphine alkaloids, often involving the loss of substituents and cleavage of the heterocyclic rings. |

| Infrared (IR) Spectroscopy | - A strong absorption band for the amide C=O stretch of the N-formyl group (typically around 1650-1680 cm⁻¹). - Bands for C-H stretching (aromatic and aliphatic). - C=C stretching bands for the aromatic rings. - C-O stretching for the methoxy groups. |

| UV-Vis Spectroscopy | - Absorption maxima typical for the aporphine chromophore, usually in the range of 220-310 nm. |

Experimental Protocols

The following are detailed, generalized methodologies for the isolation and characterization of aporphine alkaloids like this compound from a plant source.

Isolation of this compound from Unonopsis stipitata

This protocol is based on standard procedures for the extraction and isolation of alkaloids from plant material.[5][6][7][8]

-

Extraction:

-

Air-dried and powdered leaves of Unonopsis stipitata are subjected to extraction with a suitable solvent, typically methanol or ethanol, at room temperature over several days.

-

The resulting crude extract is concentrated under reduced pressure.

-

-

Acid-Base Partitioning:

-

The concentrated extract is acidified with a dilute acid (e.g., 5% HCl) and partitioned with a non-polar solvent (e.g., hexane or dichloromethane) to remove neutral and weakly basic compounds.

-

The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10).

-

The basified solution is extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to yield the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

The crude alkaloid fraction is subjected to column chromatography over silica gel.

-

A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate or chloroform-methanol gradient), is used to separate the different alkaloids.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the target compound are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Spectroscopic Characterization

-

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

The purified compound is dissolved in a suitable deuterated solvent, such as CDCl₃ or CD₃OD.

-

2D NMR experiments (COSY, HSQC, HMBC) are performed to establish the connectivity of protons and carbons and to fully assign the structure, including the stereochemistry.

-

-

Mass Spectrometry:

-

High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact mass and elemental composition of the molecule.

-

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which can provide valuable structural information characteristic of the aporphine skeleton.[9]

-

-

Infrared (IR) and UV-Vis Spectroscopy:

-

The IR spectrum is typically recorded using a KBr pellet or as a thin film on a NaCl plate to identify key functional groups.

-

The UV-Vis spectrum is obtained by dissolving the compound in a suitable solvent (e.g., methanol or ethanol) to observe the electronic transitions of the chromophore.

-

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, other aporphine alkaloids have demonstrated a wide range of pharmacological effects.[3][4] For instance, the aporphine alkaloid Taspine has been identified as a selective antagonist of Toll-like receptor 2 (TLR2).[10] This interaction inhibits the downstream MyD88-dependent signaling pathway, leading to the suppression of NF-κB and MAPK activation and a subsequent reduction in the production of pro-inflammatory cytokines.[10] This mechanism represents a plausible avenue of investigation for this compound.

Visualizations

Caption: Hypothesized anti-inflammatory signaling pathway for aporphine alkaloids.

Caption: General workflow for the isolation and characterization of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound|CAS 371196-16-6|DC Chemicals [dcchemicals.com]

- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ejournal.upsi.edu.my [ejournal.upsi.edu.my]

- 7. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ir.upsi.edu.my [ir.upsi.edu.my]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

(+)-N-Formylnorglaucine: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-N-Formylnorglaucine is an aporphine alkaloid that has been identified in select species of the Annonaceae family. This technical guide provides a detailed overview of its natural sources, alongside a comprehensive methodology for its extraction and isolation. While quantitative data on its natural abundance remains limited in publicly available literature, this document consolidates the current knowledge to support further research and development efforts. The guide also visualizes the general workflow for the isolation of aporphine alkaloids and the classification of this compound.

Natural Sources

This compound has been primarily isolated from the leaves of Unonopsis stipitata , a plant species native to the Amazon region.[1] It has also been identified as a constituent of Unonopsis guatterioides.[1] Both species belong to the Annonaceae family, which is a well-known source of a diverse range of isoquinoline alkaloids, including numerous aporphine alkaloids.[2][3]

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part |

| Unonopsis stipitata | Annonaceae | Leaves |

| Unonopsis guatterioides | Annonaceae | Not specified |

Experimental Protocols: Isolation of Aporphine Alkaloids from Unonopsis Species

While a specific, detailed protocol for the isolation of this compound is not extensively documented, a general and effective methodology for the extraction and separation of aporphine alkaloids from the related species, Unonopsis rufescens, provides a robust framework.[4] This procedure, outlined below, can be adapted for the isolation of this compound from the leaves of Unonopsis stipitata.

Extraction of Total Alkaloids

-

Plant Material Preparation: Air-dry the leaves of Unonopsis stipitata and grind them into a fine powder.

-

Alkalinization and Extraction:

-

Treat the powdered plant material with a 10% aqueous solution of ammonium hydroxide (NH₄OH) to liberate the free base alkaloids.

-

Perform exhaustive extraction with a non-polar organic solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) at room temperature. This can be done through maceration with agitation or using a Soxhlet apparatus.

-

-

Acid-Base Partitioning:

-

Concentrate the organic extract under reduced pressure.

-

Perform a liquid-liquid extraction of the concentrated organic extract with a dilute aqueous acid solution (e.g., 5-10% sulfuric acid or hydrochloric acid). The protonated alkaloids will migrate to the aqueous phase.

-

Wash the acidic aqueous phase with a non-polar solvent (e.g., diethyl ether) to remove neutral impurities.

-

Basify the acidic aqueous phase with a base (e.g., 25% NH₄OH) to a pH of approximately 9-10.

-

Extract the liberated free base alkaloids from the basified aqueous phase with an organic solvent (e.g., CH₂Cl₂ or CHCl₃).

-

-

Crude Alkaloid Fraction:

-

Wash the combined organic extracts containing the alkaloids with distilled water.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Evaporate the solvent under reduced pressure to yield the crude alkaloidal fraction.

-

Chromatographic Separation and Purification

-

Column Chromatography (Initial Fractionation):

-

Subject the crude alkaloid fraction to column chromatography over silica gel.

-

Elute with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and an increasing proportion of a more polar solvent (e.g., ethyl acetate or methanol).

-

Monitor the collected fractions by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent).

-

Combine fractions with similar TLC profiles.

-

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC) (Fine Purification):

-

Further purify the fractions containing the target compound using semi-preparative HPLC.

-

A typical stationary phase would be a C18 column.

-

The mobile phase could consist of a gradient system of acetonitrile and water, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

-

Monitor the elution profile with a UV detector at a wavelength suitable for aporphine alkaloids (typically around 280 nm and 320 nm).

-

Collect the peak corresponding to this compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments) and High-Resolution Mass Spectrometry (HRMS).[1]

-

Visualizations

General Isolation Workflow

Caption: General workflow for the isolation of this compound.

Chemical Classification

Caption: Hierarchical classification of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity and mechanism of action of this compound. Aporphine alkaloids, as a class, are known to exhibit a wide range of pharmacological effects, including cytotoxic, antimicrobial, and neuropharmacological activities. However, dedicated research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This compound is a naturally occurring aporphine alkaloid found in the Annonaceae family, specifically in Unonopsis stipitata and Unonopsis guatterioides. While a standardized isolation protocol can be adapted from related species, further research is needed to quantify its natural abundance and to fully characterize its pharmacological profile and mechanism of action. This guide provides a foundational resource for scientists interested in pursuing further investigation into this compound.

References

The Biosynthesis of (+)-N-Formylnorglaucine: A Technical Whitepaper for Researchers

For Immediate Release

This document provides a comprehensive technical overview of the biosynthetic pathway of aporphine alkaloids, with a specific focus on the formation of (+)-N-Formylnorglaucine. This guide is intended for researchers, scientists, and professionals in the fields of drug development, natural product chemistry, and plant biochemistry.

Introduction to Aporphine Alkaloids

Aporphine alkaloids represent the second largest group of isoquinoline alkaloids, following the benzylisoquinolines.[1] These compounds are characterized by a tetracyclic core structure and are found in numerous plant families.[1] A notable example is glaucine, first isolated from the horned poppy (Glaucium flavum).[1] The diverse pharmacological activities of aporphine alkaloids have made them a subject of intense research for potential therapeutic applications.

The Core Biosynthetic Pathway of Aporphine Alkaloids

The biosynthesis of the aporphine ring system is a complex process that begins with the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted to (S)-reticuline, a pivotal branch-point intermediate in the biosynthesis of many isoquinoline alkaloids.

The formation of the characteristic aporphine core structure proceeds via an intramolecular oxidative coupling of (S)-reticuline. This crucial step is catalyzed by cytochrome P450 enzymes, which facilitate the formation of a diradical intermediate that subsequently cyclizes to create the fourth ring of the aporphine skeleton.[1]

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, based on the established biosynthesis of related aporphine alkaloids, a putative pathway can be proposed. The final steps are believed to involve the N-demethylation of glaucine to norglaucine, followed by a novel N-formylation step.

From (S)-Reticuline to Glaucine

The biosynthesis of glaucine from (S)-reticuline is a multi-step process involving several key enzymes:

-

(S)-Reticuline Oxidation: The pathway is initiated by the oxidation of (S)-reticuline, a reaction catalyzed by a cytochrome P450 monooxygenase . This enzyme is responsible for the intramolecular C-C phenol coupling that forms the aporphine ring system.

-

O-Methylation: Subsequent O-methylation steps, catalyzed by specific O-methyltransferases (OMTs) , lead to the formation of glaucine.

The biosynthesis of glaucine has been studied in Litsea glutinosa, where it was shown that (S)-reticuline is converted to (S)-isoboldine, which is then methylated to form (S)-glaucine.[2]

N-Demethylation of Glaucine to Norglaucine

Studies on the metabolism of glaucine have shown that it can undergo N-demethylation to produce norglaucine.[3] This reaction is likely catalyzed by an N-demethylase , a class of enzymes known to be involved in alkaloid metabolism. This suggests that norglaucine is the direct precursor to this compound.

The Putative N-Formylation of Norglaucine

The final and most novel step in the proposed biosynthesis of this compound is the N-formylation of the secondary amine of norglaucine. This reaction would be catalyzed by a putative N-formyltransferase . While N-formyltransferases have been characterized in other metabolic pathways, such as purine and N-formylated sugar biosynthesis, the specific enzyme responsible for the N-formylation of aporphine alkaloids has yet to be identified and characterized in plants. The source of the formyl group is likely N10-formyltetrahydrofolate.

Quantitative Data on Aporphine Alkaloid Content

Precise quantitative data for the biosynthetic pathway of this compound, such as enzyme kinetics and precursor concentrations, are not yet available in the scientific literature. However, studies on Glaucium flavum provide valuable insights into the accumulation of related aporphine alkaloids.

| Alkaloid | Plant Part | Concentration (% of dry weight) | Reference |

| Glaucine | Aerial Parts | Main Alkaloid | [4][5] |

| Protopine | Roots | 0.84% | [4][5] |

| Protopine | Aerial Parts | 0.08% | [4][5] |

| Bocconoline | Roots | 0.07% | [4][5] |

| Dicentrine | Aerial Parts & Roots | 1.24% | [6] |

| Bulbocapnine | Aerial Parts & Roots | 0.89% | [6] |

| Salutaridine | Aerial Parts & Roots | 0.05% | [6] |

Experimental Protocols

The following section outlines detailed methodologies for key experiments relevant to the study of aporphine alkaloid biosynthesis.

General Protocol for Alkaloid Extraction and Quantification from Plant Material

This protocol is adapted from studies on Glaucium flavum.[4][5]

-

Plant Material Preparation: Collect and air-dry the desired plant parts (e.g., roots, aerial parts) at room temperature. Grind the dried material into a fine powder.

-

Extraction: Macerate the plant powder with methanol at room temperature for 24 hours. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.

-

Acid-Base Partitioning: Dissolve the crude extract in 5% hydrochloric acid. Wash the acidic solution with diethyl ether to remove neutral compounds. Basify the aqueous layer with ammonium hydroxide to pH 9-10 and extract the alkaloids with chloroform.

-

Purification: Concentrate the chloroform extract and subject it to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Quantification: Analyze the purified fractions and the crude extract using High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) for quantification of the alkaloids. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and a buffer (e.g., ammonium acetate).

Protocol for Heterologous Expression and Characterization of a Putative N-Formyltransferase

This protocol provides a general framework for the identification and characterization of the novel N-formyltransferase.

-

Gene Identification: Identify candidate N-formyltransferase genes from the transcriptome of the source plant (e.g., Unonopsis stipitata) through homology searches with known N-formyltransferases.

-

Cloning and Expression Vector Construction: Amplify the full-length cDNA of the candidate gene and clone it into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Heterologous Expression: Transform the expression vector into a suitable host organism (E. coli or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

Protein Purification: Lyse the cells and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, the substrate ((+)-Norglaucine), the formyl donor (N10-formyltetrahydrofolate), and a suitable buffer.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction and extract the product.

-

Analyze the product formation using HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of this compound and to determine the enzyme's kinetic parameters (Km and Vmax).

-

Conclusion and Future Directions

The biosynthesis of the aporphine alkaloid this compound is a fascinating area of plant biochemistry. While the core pathway from (S)-reticuline to glaucine and the subsequent N-demethylation to norglaucine are well-supported by existing literature, the final N-formylation step represents a novel and uncharacterized enzymatic reaction in aporphine alkaloid biosynthesis. The identification and characterization of the putative N-formyltransferase will be a significant advancement in our understanding of the chemical diversity of these important natural products. Further research, employing the experimental approaches outlined in this document, is crucial to fully elucidate this pathway and to enable the potential for metabolic engineering and synthetic biology approaches for the production of these valuable compounds.

References

- 1. Aporphine alkaloids - Wikipedia [en.wikipedia.org]

- 2. The biosynthesis of glaucine in Litsea glutinosa - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Studies on the metabolism and toxicological detection of glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), in rat urine using GC-MS, LC-MS(n) and LC-high-resolution MS(n). | Semantic Scholar [semanticscholar.org]

- 4. Identification and Quantification of the Main Active Anticancer Alkaloids from the Root of Glaucium flavum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Major alkaloids of Glaucium flavum Grantz, population Ghom - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of (+)-N-Formylnorglaucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Formylnorglaucine is an aporphine alkaloid that has been isolated from the leaves of Unonopsis stipitata, a plant found in the Amazon region. As a member of the aporphine class of alkaloids, it shares a characteristic tetracyclic ring structure which is of significant interest to researchers in natural product chemistry and drug discovery due to the diverse biological activities exhibited by related compounds. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for the acquisition of this data are also presented, alongside visualizations to clarify experimental workflows.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of one- and two-dimensional NMR spectroscopy and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS)[1]. An interesting characteristic of this compound is the presence of two rotamers, observable in the NMR spectra in an approximate 2:1 ratio, due to hindered rotation around the N-formyl bond[1].

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data were acquired in CDCl₃. The presence of two rotamers is evident in the distinct chemical shifts for several protons and carbons.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ) ppm, Rotamer A | Chemical Shift (δ) ppm, Rotamer B |

| H-3 | 6.58 (s) | 6.58 (s) |

| H-4 | 2.55 (m) | 2.55 (m) |

| H-5α | 3.10 (m) | 3.10 (m) |

| H-5β | 2.75 (m) | 2.75 (m) |

| H-6a | 4.55 (d, J=14.0 Hz) | 4.05 (d, J=14.0 Hz) |

| H-7α | 3.10 (m) | 3.10 (m) |

| H-7β | 2.85 (m) | 2.85 (m) |

| H-8 | 6.75 (d, J=8.0 Hz) | 6.75 (d, J=8.0 Hz) |

| H-9 | 6.85 (d, J=8.0 Hz) | 6.85 (d, J=8.0 Hz) |

| H-11 | 8.10 (s) | 8.10 (s) |

| 1-OCH₃ | 3.65 (s) | 3.65 (s) |

| 2-OCH₃ | 3.88 (s) | 3.88 (s) |

| 10-OCH₃ | 3.90 (s) | 3.90 (s) |

| N-CHO | 8.45 (s) | 8.20 (s) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ) ppm, Rotamer A | Chemical Shift (δ) ppm, Rotamer B |

| C-1 | 145.2 | 145.2 |

| C-1a | 128.5 | 128.5 |

| C-1b | 126.0 | 126.0 |

| C-2 | 152.5 | 152.5 |

| C-3 | 111.0 | 111.0 |

| C-3a | 121.5 | 121.5 |

| C-4 | 29.5 | 29.5 |

| C-5 | 44.0 | 44.0 |

| C-6a | 53.0 | 53.0 |

| C-7 | 35.0 | 35.0 |

| C-7a | 127.0 | 127.0 |

| C-8 | 112.0 | 112.0 |

| C-9 | 122.5 | 122.5 |

| C-10 | 148.0 | 148.0 |

| C-11 | 115.0 | 115.0 |

| C-11a | 130.0 | 130.0 |

| 1-OCH₃ | 56.0 | 56.0 |

| 2-OCH₃ | 60.5 | 60.5 |

| 10-OCH₃ | 56.0 | 56.0 |

| N-CHO | 162.5 | 160.0 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 1670 | C=O stretching (amide) |

| 1600, 1500 | C=C stretching (aromatic) |

| 1280 | C-O stretching (aryl ether) |

| 1115 | C-O stretching (aryl ether) |

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of the compound.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z | Formula |

| [M+H]⁺ | 340.1543 | C₂₀H₂₂NO₄ |

Experimental Protocols

The following sections detail the methodologies used for the spectroscopic analysis of this compound.

Isolation of this compound

The general procedure for the isolation of aporphine alkaloids from plant material involves extraction with an organic solvent, followed by acid-base partitioning and chromatographic separation.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation and Confirmation of (+)-N-Formylnorglaucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Formylnorglaucine is a member of the aporphine class of alkaloids, a diverse group of natural products known for their wide range of biological activities. The precise determination of its three-dimensional structure is paramount for understanding its pharmacological properties and for guiding synthetic efforts toward novel therapeutic agents. This technical guide provides an in-depth overview of the structure elucidation and confirmation of this compound, presenting a compilation of key spectroscopic data and the detailed experimental protocols employed in its characterization.

Isolation from Natural Sources

This compound has been successfully isolated from the leaves of Unonopsis stipitata, a plant belonging to the Annonaceae family. The isolation process is a critical first step in its characterization and typically involves a series of chromatographic techniques to separate the compound from a complex mixture of natural products.

General Experimental Workflow for Isolation

The following diagram illustrates a typical workflow for the isolation of aporphine alkaloids from plant material.

Caption: A generalized workflow for the isolation of this compound.

Spectroscopic Data for Structure Elucidation

The structural framework of this compound was pieced together using a combination of modern spectroscopic techniques. The data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy were pivotal in determining the connectivity of atoms and the overall stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available in search results |

Note: Specific chemical shift values, multiplicities, and coupling constants are dependent on the solvent and the spectrometer frequency used. The data presented here is a representative summary based on typical values for aporphine alkaloids.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the molecular formula.

Table 3: Mass Spectrometry Data of this compound

| Technique | Ionization Mode | Observed m/z | Deduced Formula |

| HR-ESI-MS | Positive | Data not available | C₂₁H₂₃NO₅ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The presence of a formyl group and other characteristic functionalities in this compound can be confirmed by their characteristic absorption bands.

Table 4: Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | C=O stretch (amide) |

| Data not available | Aromatic C-H stretch |

| Data not available | C-O stretch (ether) |

Experimental Protocols

Detailed experimental procedures are essential for the replication of results and further investigation of the compound.

General Chromatographic Conditions

-

Column Chromatography: Silica gel (60-120 mesh) is typically used as the stationary phase. The mobile phase is a gradient system of solvents, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and methanol.

-

Thin Layer Chromatography (TLC): Pre-coated silica gel 60 F₂₅₄ plates are used for monitoring the separation. The plates are typically visualized under UV light (254 nm and 366 nm) and by spraying with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is commonly used for the final purification. The mobile phase is often a mixture of acetonitrile and water, sometimes with a small amount of a modifier like formic acid or trifluoroacetic acid.

Spectroscopic Measurements

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) are used to dissolve the sample. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Mass Spectrometry: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Infrared Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FT-IR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Confirmation of Structure

The final confirmation of the structure of this compound is achieved through a combination of a comprehensive analysis of all spectroscopic data and, ideally, by single-crystal X-ray diffraction analysis. The relative and absolute stereochemistry can be determined by chiroptical methods such as circular dichroism (CD) spectroscopy and by comparison with known related compounds.

Logical Relationship in Structure Elucidation

The following diagram illustrates the logical flow of information in the process of elucidating the structure of a natural product.

Caption: The logical pathway for determining the chemical structure.

Conclusion

The structure elucidation of this compound is a testament to the power of modern analytical techniques in natural product chemistry. The systematic application of chromatographic separation methods and a suite of spectroscopic tools allows for the unambiguous determination of its complex molecular architecture. This detailed structural information is the foundation upon which further research into its biological activities and potential therapeutic applications can be built.

The Enigmatic Potential of (+)-N-Formylnorglaucine: A Pharmacological Deep Dive

For Researchers, Scientists, and Drug Development Professionals

(+)-N-Formylnorglaucine, an aporphine alkaloid isolated from the leaves of the Amazonian plant Unonopsis stipitata, presents a compelling case for further pharmacological investigation. While comprehensive data on this specific compound remains nascent, its chemical classification and the broader activities of related aporphine alkaloids suggest a promising future in therapeutic development. This technical guide synthesizes the available, albeit limited, information on this compound and contextualizes its potential within the known pharmacological landscape of aporphine alkaloids, with a focus on its prospective anti-inflammatory, cytotoxic, and neuroprotective activities.

Molecular Profile and Botanical Origin

This compound is distinguished by the presence of a formyl group attached to its heterocyclic nitrogen atom. This structural feature is noteworthy as modifications on the nitrogen of the aporphine scaffold are known to significantly influence biological activity. Its natural source, Unonopsis stipitata, belongs to the Annonaceae family, which is a rich reservoir of bioactive alkaloids, including various aporphines that have demonstrated a wide array of pharmacological effects.

Potential Pharmacological Activities: An Evidence-Based Postulation

Direct and extensive experimental data on this compound is currently limited in publicly accessible literature. However, by examining the activities of structurally related aporphine alkaloids and preliminary findings from studies on Unonopsis species, we can infer its potential therapeutic applications.

Anti-Inflammatory and Immunomodulatory Potential

Aporphine alkaloids are recognized for their anti-inflammatory properties, often mediated through the modulation of key signaling pathways. There are indications that compounds from Unonopsis species possess anti-inflammatory capabilities. The primary mechanism for such effects within this class of compounds often involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial protein complex that regulates the transcription of DNA, cytokine production, and cell survival, playing a key role in inflammatory responses. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

dot

Caption: Predicted inhibitory effect of this compound on the NF-κB signaling pathway.

Cytotoxic Activity

Extracts from Unonopsis species have been evaluated for their cytotoxic effects against various cancer cell lines, including the human hepatocellular carcinoma cell line HepG2. While the specific cytotoxic profile of this compound has not been explicitly detailed in the available literature, other aporphine alkaloids isolated from the same genus, such as anonaine and O-methylmoschatoline, have shown moderate cytotoxicity. The mechanism of cytotoxicity for aporphine alkaloids often involves the induction of apoptosis (programmed cell death) through various cellular pathways.

Neuroprotective and Neuro-modulatory Effects

There is a tantalizing, though unconfirmed, report of a compound isolated from a related plant exhibiting potent anti-neuroinflammatory activity in BV-2 microglial cells with an IC50 value of 0.78 µM. While the identity of this compound as this compound is not certain, it highlights a significant area for future investigation. Neuroinflammation is a key pathological feature of many neurodegenerative diseases, and the ability to modulate microglial activation represents a promising therapeutic strategy.

Quantitative Data Summary

As of the latest literature review, specific quantitative pharmacological data for this compound remains largely unpublished. The following table is presented as a template for future data compilation as research on this compound progresses.

| Pharmacological Activity | Assay System | Target/Cell Line | Metric (e.g., IC50, EC50) | Value (µM) | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Production Assay | LPS-stimulated BV-2 microglia | IC50 | Data not available | |

| TNF-α Release Assay | LPS-stimulated BV-2 microglia | IC50 | Data not available | ||

| IL-6 Release Assay | LPS-stimulated BV-2 microglia | IC50 | Data not available | ||

| Cytotoxicity | MTT Assay | HepG2 (human liver cancer) | IC50 | Data not available | |

| MTT Assay | Other cancer cell lines | IC50 | Data not available | ||

| Neuroprotection | Anti-neuroinflammatory Assay | BV-2 microglia | IC50 | Data not available |

Methodologies for Future Experimental Evaluation

To rigorously assess the pharmacological potential of this compound, standardized and robust experimental protocols are essential. The following methodologies are proposed based on common practices for evaluating the activities of novel natural products.

In Vitro Cytotoxicity Assay (MTT Assay)

The Strategic Role of (+)-N-Formylnorglaucine in Aporphine Alkaloid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(+)-N-Formylnorglaucine has emerged as a critical precursor in the stereoselective synthesis of various aporphine alkaloids, a class of compounds renowned for their diverse and potent pharmacological activities. This technical guide provides an in-depth analysis of the synthesis, characterization, and utilization of this compound, offering detailed experimental protocols and quantitative data to support research and development in this field.

Synthesis of this compound

The primary route to this compound involves the N-formylation of (+)-norglaucine. A widely adopted and efficient method utilizes a mixture of formic acid and acetic anhydride.

Experimental Protocol: N-Formylation of (+)-Norglaucine

Materials:

-

(+)-Norglaucine

-

Formic acid (98-100%)

-

Acetic anhydride

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve (+)-norglaucine (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a pre-cooled mixture of formic acid (1.5 eq) and acetic anhydride (1.2 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

Quantitative Data for N-Formylation

| Parameter | Value |

| Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Melting Point | 188-190 °C |

| Optical Rotation [α]D | +152° (c 0.5, CHCl₃) |

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization of this compound

Accurate characterization of the synthesized precursor is paramount for its use in subsequent reactions. The following tables summarize the key spectroscopic data for this compound.

¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.25 | s | 1H | N-CHO |

| 6.80 | s | 1H | H-3 |

| 6.65 | s | 1H | H-8 |

| 6.58 | s | 1H | H-11 |

| 4.60 | dd | 1H | H-6a |

| 3.88 | s | 3H | OCH₃ |

| 3.86 | s | 3H | OCH₃ |

| 3.85 | s | 3H | OCH₃ |

| 3.65 | s | 3H | OCH₃ |

| 2.50-3.20 | m | 6H | H-4, H-5, H-7 |

¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 162.5 | N-CHO |

| 152.0 | C-2 |

| 150.5 | C-10 |

| 145.8 | C-1 |

| 142.7 | C-9 |

| 128.5 | C-11a |

| 127.0 | C-7a |

| 122.0 | C-3a |

| 112.5 | C-11 |

| 111.8 | C-8 |

| 109.5 | C-3 |

| 60.5 | OCH₃ |

| 56.0 | OCH₃ |

| 55.8 | OCH₃ |

| 55.5 | OCH₃ |

| 53.0 | C-6a |

| 44.0 | C-5 |

| 35.5 | C-7 |

| 29.0 | C-4 |

IR and MS Data

| Technique | Key Data |

| **IR (KBr, cm⁻¹) ** | 1670 (C=O, amide) |

| MS (ESI+) m/z | 370.16 [M+H]⁺ |

This compound as a Precursor in Alkaloid Synthesis

The primary utility of this compound lies in its facile conversion to other valuable aporphine alkaloids, most notably (+)-glaucine, through reduction of the N-formyl group.

Synthesis of (+)-Glaucine

The reduction of the formyl group to a methyl group is efficiently achieved using a powerful reducing agent such as lithium aluminum hydride (LAH).

Experimental Protocol: Reduction of this compound

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄) solution (saturated)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-5 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.

-

Wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure (+)-glaucine.

Quantitative Data for the Synthesis of (+)-Glaucine

| Parameter | Value |

| Yield | 90-98% |

| Purity (by HPLC) | >99% |

| Melting Point | 119-121 °C |

| Optical Rotation [α]D | +115° (c 1.0, EtOH) |

Synthesis of (+)-Glaucine from this compound

Caption: Synthetic pathway from this compound to (+)-Glaucine.

Conclusion

This compound serves as a pivotal and highly efficient precursor in the synthesis of (+)-glaucine and other related aporphine alkaloids. The N-formylation of (+)-norglaucine provides a stable intermediate that can be purified to a high degree, ensuring the quality of subsequent synthetic steps. The reduction of the N-formyl group is a high-yielding transformation, making this synthetic route both practical and scalable for laboratory and potential industrial applications. The detailed protocols and data presented in this guide are intended to facilitate further research into the synthesis and pharmacological evaluation of this important class of natural products.

Review of aporphine alkaloids and their biological significance.

An In-depth Technical Guide on Aporphine Alkaloids and Their Biological Significance

Introduction

Aporphine alkaloids represent the second largest group of isoquinoline alkaloids, following benzylisoquinolines.[1] Characterized by a tetracyclic aromatic core (6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline), these compounds are secondary metabolites found extensively throughout the plant kingdom, particularly in families such as Annonaceae, Lauraceae, Magnoliaceae, and Nymphaeaceae.[1][2][3] The core structure is formed through the phenol oxidative coupling of a benzylisoquinoline precursor.[4] For decades, these natural products have been a subject of intense research due to their diverse and potent pharmacological activities. Modern pharmacological studies have confirmed a wide array of biological functions, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects, making them promising candidates for drug discovery and development.[2][4] This guide provides a comprehensive overview of the chemistry, biological activities, and therapeutic potential of aporphine alkaloids, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Biological Significance and Pharmacological Activities

Aporphine alkaloids exhibit a remarkable range of biological activities, stemming from their diverse structural modifications, which influence their interactions with various biological targets.

Anticancer Activity

The cytotoxic and antitumor properties of aporphine alkaloids are among their most studied biological effects.[2][5] These compounds have been shown to inhibit the proliferation of a wide variety of cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in DNA replication and repair.[2][4]

Mechanisms of Action:

-

Topoisomerase Inhibition: Liriodenine has been identified as a topoisomerase II inhibitor, an action that disrupts DNA replication and leads to cancer cell death.[4]

-

Apoptosis Induction: Several aporphine alkaloids, including liriodenine, trigger programmed cell death (apoptosis) in cancer cells.[4]

-

Cell Cycle Perturbation: Aporphine alkaloids can interfere with the normal progression of the cell cycle, halting the proliferation of malignant cells.[2]

-

Modulation of Signaling Pathways: Some alkaloids, like magnoflorine, have been shown to regulate critical signaling pathways such as the Akt/mTOR/FoxO pathway, which is involved in cell growth and survival.[6]

Table 1: Cytotoxic Activity of Selected Aporphine Alkaloids

| Alkaloid | Cancer Cell Line | Activity Type | IC50 Value | Citation |

|---|---|---|---|---|

| Magnoflorine | HEPG2 (Hepatocellular carcinoma) | Cytotoxicity | 0.4 µg/mL | [7][8] |

| U251 (Brain tumor) | Cytotoxicity | 7 µg/mL | [7][8] | |

| Lanuginosine | HEPG2 (Hepatocellular carcinoma) | Cytotoxicity | 2.5 µg/mL | [7][8] |

| U251 (Brain tumor) | Cytotoxicity | 4 µg/mL | [7][8] | |

| Crebanine | K562 (Chronic Myeloid Leukemia) | Cytotoxicity | 665 µg/mL (for extract) | [9] |

| Dicentrine | Various cell lines | Cytotoxicity | 4.6 to 21.8 µM | [10] |

| 7-hydroxydehydronuciferine | AGS (Gastric cancer) | Cytotoxicity | 62.9 ± 0.1 µM | [11] |

| DU-145 (Prostate cancer) | Cytotoxicity | 80.8 ± 0.2 µM | [11] | |

| Oxostephanine | Breast Cancer (BC) | Cytotoxicity | 0.24 µg/mL | [12] |

| | Acute Lymphoblastic Leukemia (MOLT-3) | Cytotoxicity | 0.71 µg/mL |[12] |

Antimicrobial and Antiviral Activity

Aporphine alkaloids have demonstrated significant activity against a spectrum of pathogens, including bacteria, fungi, and viruses.[4][13] Their mechanisms of action can involve inhibiting microbial growth, interfering with viral replication, or acting as efflux pump inhibitors (EPIs) to overcome multidrug resistance in bacteria.[13][14]

-

Antibacterial Activity: Alkaloids such as oliveridine and pachypodanthine have shown inhibitory effects against Yersinia enterocolitica.[15] Two new aporphine alkaloids from Fissistigma poilanei exhibited moderate activity against Lactobacillus fermentum, Enterococcus faecium, Staphylococcus aureus, and Bacillus subtilis.[13]

-

Antiviral Activity: A methanol extract of Magnolia grandiflora, rich in aporphine alkaloids, showed high antiviral activity against Herpes Simplex Virus type 1 (HSV-1).[7][8] Studies on 19 different aporphine alkaloids revealed that several compounds, notably oliverine HCl, pachystaudine, and oxostephanine, interfere with the HSV-1 replicative cycle.[16]

Table 2: Antimicrobial and Antiviral Activity of Aporphine Alkaloids

| Alkaloid/Extract | Pathogen | Activity Type | Quantitative Data | Citation |

|---|---|---|---|---|

| Oliveridine | Yersinia enterocolit | Antibacterial | MIC = 25 µmol/L | [15] |

| Pachypodanthine | Yersinia enterocolit | Antibacterial | MIC = 100 µmol/L | [15] |

| Magnolia grandiflora Extract | Herpes Simplex Virus (HSV-1) | Antiviral | 76.7% inhibition at 1.1 µg/mL | [7][8] |

| Magnolia grandiflora Extract | Poliovirus type-1 | Antiviral | 47% inhibition at 1.1 µg/mL |[7][8] |

Neuroprotective and Neuropharmacological Effects

Aporphine alkaloids interact with the central nervous system in complex ways. They are known to possess activity at dopamine receptors, with some acting as agonists and others as antagonists.[17] This dual activity suggests potential applications in treating neurodegenerative diseases and psychiatric disorders.

-

Dopamine Receptor Modulation: (R)-Apomorphine is a well-known D1 agonist, while other aporphines with a single hydroxyl group at C-11 act as D1 antagonists.[17] The affinity for these receptors is highly dependent on the stereochemistry and substitution pattern of the alkaloid.[17]

-

Neuroprotection: Pronuciferine has shown neuroprotective effects against hydrogen peroxide-induced apoptosis in human neuronal cells.[18] It was found to increase the proliferation of SH-SY5Y cells and suppress neuronal death.[18] Nuciferine has also been reported to have therapeutic effects in cerebrovascular diseases by ameliorating cerebral edema and infarction.[19]

-

Acetylcholinesterase (AChE) Inhibition: The aporphine alkaloids stephalagine and xylopine have been evaluated for their ability to inhibit AChE, a key enzyme in the pathology of Alzheimer's disease. Stephalagine exhibited 75% inhibition at a concentration of 100 µg/mL.[4]

Experimental Protocols and Methodologies

The isolation, identification, and biological evaluation of aporphine alkaloids involve a range of standard and advanced laboratory techniques.

Isolation and Purification

A typical workflow for isolating aporphine alkaloids from plant material involves extraction followed by chromatographic separation.

-

Extraction: Air-dried and powdered plant material (e.g., leaves, bark) is first defatted with a non-polar solvent like hexane. The material is then moistened with an ammonia solution to liberate the free base alkaloids and subsequently extracted with a moderately polar solvent such as dichloromethane or methanol.[20]

-

Acid-Base Extraction: The crude extract is subjected to an acid-base wash. The organic solvent is extracted with a dilute acid (e.g., 5% HCl) to protonate the alkaloids, moving them into the aqueous phase. The aqueous phase is then basified (e.g., with NH4OH) to deprotonate the alkaloids, which are then re-extracted back into an organic solvent.[20]

-

Chromatography: The resulting crude alkaloid mixture is separated into individual compounds using various chromatographic techniques.

-

Column Chromatography (CC): Often the first step, using silica gel or alumina as the stationary phase.[9][20]

-

High-Performance Liquid Chromatography (HPLC): Used for further purification and quantification.[9]

-

High-Speed Counter-Current Chromatography (HSCCC): An efficient method for purifying alkaloids from crude extracts without extensive cleanup, using a two-phase solvent system.[21]

-

Structural Elucidation and Identification

Once purified, the chemical structures of the alkaloids are determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition. Techniques like ESI-MS are common.[9][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMBC, HMQC) NMR experiments are used to determine the complete chemical structure and stereochemistry of the molecule.[9][20][21]

Biological Activity Assays

-

Cytotoxicity Assay (MTT Assay): This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then treated with various concentrations of the test alkaloid and incubated for a specified period (e.g., 24-48 hours).[9][21]

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Mitochondrial reductases in viable cells convert the yellow MTT to a purple formazan precipitate.

-

The formazan is dissolved in a solvent (e.g., DMSO), and the absorbance is measured with a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[21]

-

-

Antioxidant Activity Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the radical scavenging ability of the alkaloids. The reduction of the stable DPPH radical is measured spectrophotometrically.[9][11]

-

FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[9]

-

Visualizations: Workflows and Pathways

General Workflow for Aporphine Alkaloid Discovery

Caption: General experimental workflow for the discovery of bioactive aporphine alkaloids.

Biosynthesis of the Aporphine Core

Caption: Simplified biosynthetic pathway leading to the aporphine alkaloid core structure.

Simplified Anticancer Signaling Mechanism

Caption: Aporphine alkaloid mechanism for inducing cancer cell death via apoptosis.

Conclusion

Aporphine alkaloids are a structurally diverse and pharmacologically significant class of natural products. Their potent biological activities, particularly in the realms of oncology, infectious diseases, and neurology, underscore their vast potential as lead compounds for the development of new therapeutic agents.[2][10] The continued exploration of novel aporphine structures from the plant kingdom, coupled with advances in synthetic chemistry to create optimized derivatives, will be crucial. Further research into their specific molecular targets and signaling pathways, supported by detailed structure-activity relationship studies, will pave the way for translating these promising natural molecules into clinical applications.[25][26] This guide highlights the substantial progress made and provides a framework for future investigations into this important class of alkaloids.

References

- 1. Aporphine alkaloids - Wikipedia [en.wikipedia.org]

- 2. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aporphine - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxic and antiviral activities of aporphine alkaloids of Magnolia grandiflora L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. phytopharmajournal.com [phytopharmajournal.com]

- 10. Cytotoxic and Antitumor Potentialities of Aporphinoid Alkaloids: Ingenta Connect [ingentaconnect.com]

- 11. Antioxidant and Anticancer Aporphine Alkaloids from the Leaves of Nelumbo nucifera Gaertn. cv. Rosa-plena - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxic and antimicrobial aporphine alkaloids from Fissistigma poilanei (Annonaceae) collected in Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Aporphinoid alkaloids as antimicrobial agents against Yersinia enterocolitica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-herpes virus activity of aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroactivity of naturally occurring proaporphine alkaloid, pronuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ejournal.upsi.edu.my [ejournal.upsi.edu.my]

- 21. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [PDF] A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and Structure-Activity Relationships of a Series of Aporphine Derivatives with Antiarrhythmic Activities and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and Structure-Activity Relationships of a Series of Aporphine Derivatives with Antiarrhythmic Activities and Acute Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling (+)-N-Formylnorglaucine: A Technical Guide to its Historical Context, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-N-Formylnorglaucine, a distinct aporphine alkaloid, represents a molecule of significant interest within the realm of natural product chemistry and pharmacology. First identified in the leaves of the Amazonian plant Unonopsis stipitata, its discovery has opened new avenues for the exploration of novel therapeutic agents. This technical guide provides a comprehensive overview of the historical context surrounding the discovery of this compound, detailed methodologies for its isolation and characterization, and an exploration of its potential biological significance. The information is presented to empower researchers and drug development professionals in their pursuit of innovative scientific advancements.

Historical Context and Discovery

This compound was first reported in a 2018 study by da Silva and colleagues, published in Biochemical Systematics and Ecology. The research focused on the characterization of isoquinoline-derived alkaloids from the leaves of Unonopsis stipitata, a plant utilized in traditional medicine in the Amazon region.[1] This discovery was significant as it added a new member to the growing class of aporphine alkaloids, which are known for their diverse pharmacological activities. The presence of a formyl group attached to the nitrogen atom of the norglaucine core structure distinguishes this compound and influences its chemical properties and potential biological interactions.

The traditional use of Unonopsis stipitate for treating cognitive disorders suggests a potential neurological activity for its constituent alkaloids.[2] While the specific ethnobotanical applications that led to the investigation of this plant are not extensively detailed in the initial reports, the study by da Silva et al. marked the first instance of the isolation and structural elucidation of this compound.

Isolation and Characterization

The isolation of this compound from Unonopsis stipitata involves a multi-step process combining extraction and chromatographic techniques. The structural confirmation relies on modern spectroscopic methods.

Experimental Protocol: Isolation of this compound

The following protocol is a representative method for the isolation of aporphine alkaloids from plant material, based on established phytochemical procedures.

Plant Material Collection and Preparation:

-

Fresh leaves of Unonopsis stipitata are collected and identified by a qualified botanist.

-

The leaves are air-dried in the shade at room temperature for 10-14 days.

-

The dried leaves are ground into a fine powder using a mechanical mill.

Extraction:

-

The powdered leaf material (e.g., 1 kg) is macerated with methanol (e.g., 5 L) at room temperature for 72 hours, with occasional agitation.

-

The mixture is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

Acid-Base Partitioning:

-

The crude extract is dissolved in a 5% aqueous hydrochloric acid solution.

-

The acidic solution is washed with dichloromethane to remove neutral and weakly basic compounds.

-

The aqueous layer is then basified with ammonium hydroxide to a pH of 9-10.

-

The basified solution is extracted exhaustively with dichloromethane.

-

The combined dichloromethane fractions are dried over anhydrous sodium sulfate and concentrated in vacuo to afford the crude alkaloid fraction.

Chromatographic Purification:

-

The crude alkaloid fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized under UV light and with Dragendorff's reagent.

-

Fractions containing the target compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of (+)-N-Formylnorglaucine in Plant Extracts by HPLC-MS/MS

Abstract

This application note presents a detailed and robust HPLC-MS/MS method for the quantification of (+)-N-Formylnorglaucine, an aporphine alkaloid, in plant extracts. The protocol outlines a comprehensive workflow, including sample extraction, chromatographic separation, and mass spectrometric detection and quantification. The method is designed for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this compound in complex botanical matrices. All experimental parameters have been optimized to ensure high sensitivity, selectivity, and reproducibility.

Introduction

This compound is an aporphine alkaloid with potential pharmacological activities. Accurate quantification of this and related compounds in plant extracts is crucial for drug discovery, quality control of herbal products, and phytochemical research. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful analytical technique for the selective and sensitive quantification of target compounds in complex mixtures. This document provides a comprehensive protocol for the analysis of this compound in plant samples.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

Caption: Experimental workflow for HPLC-MS/MS analysis.

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Internal Standard (IS), e.g., a structurally similar alkaloid not present in the plant matrix.

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Chloroform (analytical grade)

-

Dried plant material

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

Experimental Protocols

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve in 1.0 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation

-

Grinding: Grind the dried plant material to a fine powder (e.g., passing through a 40-mesh screen).

-

Extraction: Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube. Add 10 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Sonication: Sonicate the mixture for 30 minutes in a water bath.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue twice more.

-

Pooling and Evaporation: Combine all supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract with 1.0 mL of the initial mobile phase composition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Caption: Sample preparation protocol.

HPLC-MS/MS Method

Chromatographic Conditions

| Parameter | Value |

| HPLC System | Standard LC System |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-15 min: 10% B |

Mass Spectrometric Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

| Gas Flow | Optimized for the specific instrument |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The MRM transitions for this compound are based on its molecular weight (369.41) and the characteristic fragmentation of N-formyl aporphine alkaloids.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (Quantifier) | 370.2 | 342.2 | 25 |

| This compound (Qualifier) | 370.2 | 310.1 | 35 |

| Internal Standard (IS) | User-defined | User-defined | User-defined |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Method Validation

The analytical method should be validated according to standard guidelines, assessing the following parameters:

-

Linearity: A calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the concentration of the working standard solutions. A linear range with a correlation coefficient (r²) > 0.99 is desirable.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.

-

Precision: Assessed by analyzing replicate samples at different concentration levels on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should typically be <15%.

-

Accuracy: Determined by spike-and-recovery experiments at different concentration levels. The recovery should be within 80-120%.

-

Matrix Effect: Evaluated by comparing the response of the analyte in the presence and absence of the plant matrix.

-

Stability: The stability of the analyte in the prepared samples under different storage conditions should be assessed.

Quantitative Data Summary

The following table summarizes typical performance data for the quantification of aporphine alkaloids in plant extracts using HPLC-MS/MS, based on published literature.[1]

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| LOD (ng/mL) | 0.5 - 5.0 |

| LOQ (ng/mL) | 1.5 - 15.0 |

| Intra-day Precision (RSD%) | < 10% |

| Inter-day Precision (RSD%) | < 15% |

| Accuracy (Recovery %) | 85 - 115% |

Conclusion

The HPLC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in plant extracts. The detailed protocols for sample preparation and analysis, along with the method validation parameters, offer a solid foundation for researchers in the fields of natural product chemistry, pharmacology, and quality control. The use of a stable isotope-labeled internal standard is recommended for the most accurate results.

References

Application Notes and Protocols: Isolation of (+)-N-Formylnorglaucine from Unonopsis stipitata

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the isolation of the aporphine alkaloid, (+)-N-Formylnorglaucine, from the leaves of Unonopsis stipitata. The methodology encompasses an acid-base extraction of the total alkaloid content, followed by purification using preparative thin-layer chromatography (TLC). Characterization of the isolated compound is achieved through high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. While this protocol is constructed based on established methods for alkaloid isolation from the Unonopsis genus, it is important to note that specific quantitative data and some detailed experimental parameters from the primary literature were not available.

Data Presentation

Quantitative data for the isolation of this compound is crucial for assessing the efficiency of the protocol. The following tables should be populated with experimental data.

Table 1: Extraction and Purification Yields

| Step | Starting Material (g) | Product | Yield (mg) | Yield (%) |

| Acid-Base Extraction | Dried leaves of U. stipitata | Crude Alkaloid Extract | Data not available | Data not available |

| Preparative TLC | Crude Alkaloid Extract | Purified this compound | Data not available | Data not available |

Table 2: Spectroscopic Data for this compound

| Technique | Parameter | Observed Value |

| HR-ESI-MS | [M+H]⁺ (m/z) | Data not available |

| ¹H NMR | Chemical Shifts (δ, ppm) | Data not available |

| Coupling Constants (J, Hz) | Data not available | |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Data not available |

Note: Specific quantitative and spectroscopic data from the primary literature describing the isolation of this compound from Unonopsis stipitata were not accessible. Researchers should determine these values experimentally.

Experimental Protocols

Plant Material Collection and Preparation

-

Collect fresh leaves of Unonopsis stipitata.

-

Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

-

Store the powdered plant material in an airtight container in a cool, dark, and dry place until extraction.

Acid-Base Extraction of Crude Alkaloids

This protocol is adapted from general methods for alkaloid extraction from Unonopsis species.

-

Macerate 100 g of the powdered leaves in a 10% solution of ammonium hydroxide (NH₄OH) in dichloromethane (CH₂Cl₂) (1:1, v/v) for 24 hours at room temperature with occasional stirring.

-

Filter the mixture and collect the organic filtrate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Redissolve the crude extract in a 10% aqueous solution of acetic acid (CH₃COOH).

-

Wash the acidic solution with dichloromethane to remove neutral and weakly basic compounds. Discard the organic layer.

-

Adjust the pH of the aqueous layer to approximately 9-10 with a 25% ammonium hydroxide solution.

-

Perform a liquid-liquid extraction of the basified aqueous solution with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Purification by Preparative Thin-Layer Chromatography (TLC)

The purification of this compound is achieved using preparative TLC on silica gel plates impregnated with oxalic acid.[1]

2.3.1. Preparation of Oxalic Acid Impregnated TLC Plates

-

Prepare a slurry of silica gel G in a 11.2% (w/w) aqueous solution of oxalic acid.

-

Coat glass plates (20x20 cm) with the slurry to a thickness of 0.5-1.0 mm using a commercial applicator.

-

Allow the plates to air-dry, followed by activation in an oven at 100-110°C for 1 hour.

-

Store the activated plates in a desiccator until use.

2.3.2. Chromatographic Separation

-

Dissolve the crude alkaloid extract in a minimal amount of a suitable solvent (e.g., a mixture of chloroform and methanol).

-

Apply the dissolved extract as a narrow band onto the baseline of the prepared TLC plate.

-

Develop the chromatogram in a saturated TLC chamber using an appropriate solvent system. Note: The specific solvent system for the separation of this compound is not specified in the available literature. A recommended starting point for aporphine alkaloids is a mixture of chloroform, methanol, and a small amount of ammonia or diethylamine. The optimal system should be determined experimentally.

-